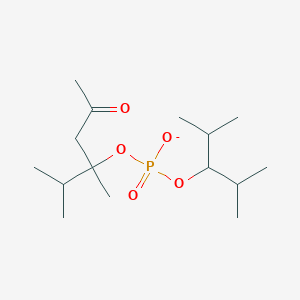![molecular formula C6H9ClO2 B14598384 1-Propanone, 1-[3-(chloromethyl)oxiranyl]- CAS No. 61170-73-8](/img/structure/B14598384.png)
1-Propanone, 1-[3-(chloromethyl)oxiranyl]-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-Propanone, 1-[3-(chloromethyl)oxiranyl]- is an organic compound with a unique structure that includes a ketone group and an epoxide ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
1-Propanone, 1-[3-(chloromethyl)oxiranyl]- can be synthesized through several methods. One common approach involves the reaction of 1-propanone with epichlorohydrin in the presence of a base such as sodium hydroxide. The reaction typically occurs under mild conditions, with the base facilitating the formation of the epoxide ring .
Industrial Production Methods
In an industrial setting, the production of 1-Propanone, 1-[3-(chloromethyl)oxiranyl]- may involve continuous flow reactors to ensure consistent quality and yield. The use of catalysts and optimized reaction conditions can further enhance the efficiency of the process.
Analyse Des Réactions Chimiques
Types of Reactions
1-Propanone, 1-[3-(chloromethyl)oxiranyl]- undergoes various chemical reactions, including:
Nucleophilic Substitution: The chloromethyl group can be substituted by nucleophiles such as amines or thiols.
Epoxide Ring Opening: The epoxide ring can be opened by nucleophiles, leading to the formation of diols or other functionalized compounds.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include amines, thiols, and alkoxides. The reactions typically occur under mild conditions with the use of solvents like ethanol or methanol.
Epoxide Ring Opening: Reagents such as water, alcohols, or amines can be used to open the epoxide ring.
Major Products Formed
Nucleophilic Substitution: Products include substituted ketones with various functional groups.
Epoxide Ring Opening: Products include diols or other functionalized alcohols, depending on the nucleophile used.
Applications De Recherche Scientifique
1-Propanone, 1-[3-(chloromethyl)oxiranyl]- has several applications in scientific research:
Organic Synthesis: It serves as a versatile intermediate in the synthesis of complex organic molecules.
Medicinal Chemistry: The compound’s unique structure makes it a potential candidate for drug development, particularly in the design of enzyme inhibitors or receptor modulators.
Material Science: It can be used in the development of novel polymers and materials with specific properties.
Mécanisme D'action
The mechanism of action of 1-Propanone, 1-[3-(chloromethyl)oxiranyl]- involves its reactivity with nucleophiles. The chloromethyl group and the epoxide ring are both reactive sites that can undergo nucleophilic attack. This reactivity allows the compound to participate in various chemical transformations, making it a valuable intermediate in organic synthesis .
Comparaison Avec Des Composés Similaires
Similar Compounds
1-Butanone, 1-[3-(chloromethyl)oxiranyl]-: Similar structure but with an additional carbon in the ketone chain.
2-Propanone, 1-chloro-: Contains a chloro group but lacks the epoxide ring.
Uniqueness
1-Propanone, 1-[3-(chloromethyl)oxiranyl]- is unique due to the presence of both a ketone group and an epoxide ring. This combination of functional groups provides a distinct reactivity profile, making it a versatile compound in various chemical reactions and applications .
Propriétés
Numéro CAS |
61170-73-8 |
|---|---|
Formule moléculaire |
C6H9ClO2 |
Poids moléculaire |
148.59 g/mol |
Nom IUPAC |
1-[3-(chloromethyl)oxiran-2-yl]propan-1-one |
InChI |
InChI=1S/C6H9ClO2/c1-2-4(8)6-5(3-7)9-6/h5-6H,2-3H2,1H3 |
Clé InChI |
YHKVVHILSGKJIX-UHFFFAOYSA-N |
SMILES canonique |
CCC(=O)C1C(O1)CCl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![Butyl methyl [hydroxy(phenyl)methyl]phosphonate](/img/structure/B14598320.png)
![2-[(Benzylsulfanyl)methyl]-6-[(diethylamino)methyl]-4-nitrophenol](/img/structure/B14598321.png)


![3-[Benzyl(methyl)amino]-2-methyl-2,3-dihydro-1H-inden-1-ol](/img/structure/B14598332.png)
![{[(2-Aminophenyl)methyl]sulfamoyl}acetic acid](/img/structure/B14598354.png)
![2-[2-(Benzyloxy)-5-methoxyphenyl]cyclopentan-1-one](/img/structure/B14598358.png)




![N-{[Ethoxy(dimethyl)silyl]methyl}-2-methylpropan-1-amine](/img/structure/B14598372.png)
